Cas no 1805437-04-0 (3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde)

3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde group and nitro substitution, making it a versatile intermediate in organic synthesis. Its difluoromethyl and fluoro substituents enhance its electron-withdrawing properties, facilitating nucleophilic aromatic substitution and other functionalization reactions. The aldehyde moiety allows for further derivatization, such as condensation or reduction, enabling the synthesis of heterocyclic compounds or pharmaceutical precursors. The compound’s structural features contribute to its utility in agrochemical and pharmaceutical research, particularly in the development of fluorinated bioactive molecules. Its high purity and stability under controlled conditions ensure reliable performance in synthetic applications.
3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde structure
1805437-04-0 structure
Product name:3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde
CAS No:1805437-04-0
MF:C7H3F3N2O3
MW:220.105531930923
CID:4883993

3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde
    • Inchi: 1S/C7H3F3N2O3/c8-5-3(2-13)1-11-7(12(14)15)4(5)6(9)10/h1-2,6H
    • InChI Key: CAFZTMMDIHDHHP-UHFFFAOYSA-N
    • SMILES: FC1C(C=O)=CN=C(C=1C(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 258
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.8

3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029033791-500mg
3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde
1805437-04-0 95%
500mg
$1,651.30 2022-04-01
Alichem
A029033791-1g
3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde
1805437-04-0 95%
1g
$3,039.75 2022-04-01
Alichem
A029033791-250mg
3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde
1805437-04-0 95%
250mg
$1,009.40 2022-04-01

3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde Related Literature

Additional information on 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde

3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde: A Comprehensive Overview

The compound 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde (CAS No. 1805437-04-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The molecule's structure features a pyridine ring substituted with a difluoromethyl group at position 3, a fluoro group at position 4, a nitro group at position 2, and a carboxaldehyde group at position 5. These substituents collectively influence the compound's chemical behavior, making it a valuable subject in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to construct this complex molecule. The introduction of the difluoromethyl group has been particularly challenging due to its sensitivity to harsh reaction conditions. However, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound.

The presence of multiple electron-withdrawing groups (EWGs) in the molecule, such as the nitro and fluoro groups, imparts strong electron-deficient characteristics to the pyridine ring. This makes 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde highly reactive towards nucleophilic attacks, which is advantageous in various catalytic transformations. For instance, this compound has been utilized as a precursor in the synthesis of bioactive molecules, including antiviral agents and anticancer drugs.

One of the most promising applications of this compound lies in its potential as an agrochemical. Studies have shown that 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde exhibits potent herbicidal activity against a wide range of weeds. Its ability to inhibit key enzymes involved in plant metabolism makes it a potential candidate for developing next-generation herbicides with reduced environmental impact.

In the pharmaceutical sector, this compound has been explored as an intermediate in drug discovery programs targeting various diseases. For example, researchers have investigated its role in modulating cellular signaling pathways associated with cancer progression. The carboxaldehyde group provides a versatile functional handle for further chemical modifications, enabling the creation of bioisosteric analogs with enhanced pharmacokinetic properties.

The synthesis and characterization of 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde have been extensively documented in recent scientific literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. Additionally, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns.

Despite its numerous advantages, the handling and storage of this compound require careful consideration due to its sensitivity to moisture and light. Researchers are advised to store it under inert conditions to prevent degradation. Furthermore, the synthesis process generates several by-products that need to be efficiently separated using chromatographic techniques to ensure product quality.

In conclusion, 3-(Difluoromethyl)-4-fluoro-2-nitropyridine-5-carboxaldehyde is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in modern organic synthesis and materials science. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in advancing both academic and industrial objectives.

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